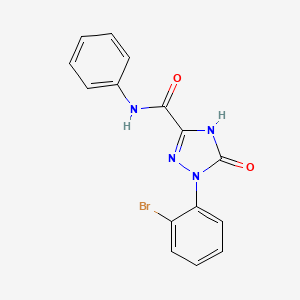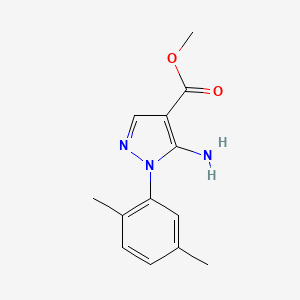
(r)-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-5-(クロロメチル)-3-(3-フルオロ-4-(6-(2-メチル-2H-テトラゾール-5-イル)ピリジン-3-イル)フェニル)オキサゾリジン-2-オンは、化学、生物学、医学などの様々な分野で潜在的な応用を持つ複雑な有機化合物です。この化合物は、クロロメチル基、フルオロ置換フェニル環、オキサゾリジン-2-オンコアを含む独自の構造によって特徴付けられます。
準備方法
(R)-5-(クロロメチル)-3-(3-フルオロ-4-(6-(2-メチル-2H-テトラゾール-5-イル)ピリジン-3-イル)フェニル)オキサゾリジン-2-オンの合成は、それぞれ特定の反応条件と試薬を必要とする複数のステップを伴います。合成経路は通常、オキサゾリジン-2-オンコアの調製から始まり、その後、クロロメチル基とフルオロ置換フェニル基が導入されます。工業生産方法は、収率と純度を高めながら、コストと環境への影響を最小限に抑えるために、これらのステップを最適化することがあります。
化学反応解析
この化合物は、次のような様々な種類の化学反応を起こします。
酸化: クロロメチル基は、酸化されてカルボン酸誘導体になることができます。
還元: ニトロ基は、存在する場合、アミンに還元される可能性があります。
置換: フルオロ置換フェニル環は、求核置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの強力な酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
(R)-5-(クロロメチル)-3-(3-フルオロ-4-(6-(2-メチル-2H-テトラゾール-5-イル)ピリジン-3-イル)フェニル)オキサゾリジン-2-オンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 分子標的を含む生物学的プロセスを研究するためのプローブとして役立つ可能性があります。
産業: 特殊化学薬品や材料の生産に使用できます。
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
®-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its molecular targets.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
(R)-5-(クロロメチル)-3-(3-フルオロ-4-(6-(2-メチル-2H-テトラゾール-5-イル)ピリジン-3-イル)フェニル)オキサゾリジン-2-オンの作用機序は、特定の分子標的および経路との相互作用に関与しています。クロロメチル基は、タンパク質またはその他の生体分子の求核部位と共有結合を形成する可能性があり、一方、フルオロ置換フェニル環は、疎水性相互作用を通じて結合親和性を高める可能性があります。オキサゾリジン-2-オンコアは、化合物の全体的な安定性と生物活性を貢献する可能性があります。
類似化合物の比較
(R)-5-(クロロメチル)-3-(3-フルオロ-4-(6-(2-メチル-2H-テトラゾール-5-イル)ピリジン-3-イル)フェニル)オキサゾリジン-2-オンに類似した化合物には、次のようなものがあります。
(R)-5-(クロロメチル)-3-(3-フルオロ-4-(6-(2-メチル-2H-テトラゾール-5-イル)ピリジン-3-イル)フェニル)オキサゾリジン-2-オンアナログ: これらの化合物は類似した構造を持っていますが、置換パターンまたは官能基が異なる場合があります。
その他のオキサゾリジン-2-オン: オキサゾリジン-2-オンコアを持つが、置換基が異なる化合物。
フルオロ置換フェニル化合物: フルオロ置換フェニル環を持つが、コアが異なる化合物。
類似化合物との比較
Similar compounds to ®-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one include:
®-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2h-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Other oxazolidinones: Compounds with the oxazolidinone core but different substituents.
Fluoro-substituted phenyl compounds: Compounds with a fluoro-substituted phenyl ring but different cores
特性
分子式 |
C17H14ClFN6O2 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
(5R)-5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H14ClFN6O2/c1-24-22-16(21-23-24)15-5-2-10(8-20-15)13-4-3-11(6-14(13)19)25-9-12(7-18)27-17(25)26/h2-6,8,12H,7,9H2,1H3/t12-/m0/s1 |
InChIキー |
XBEWJWSQISOVRV-LBPRGKRZSA-N |
異性体SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CCl)F |
正規SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


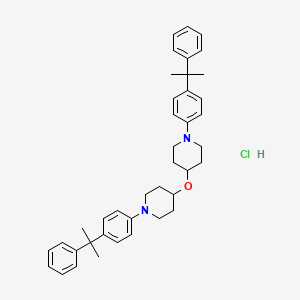
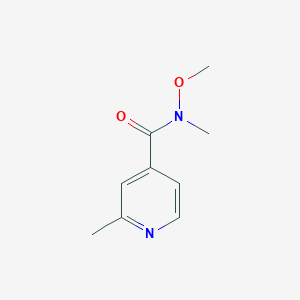
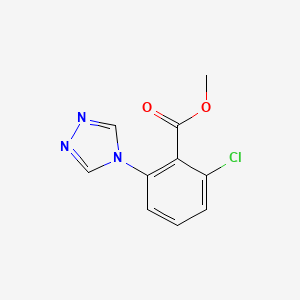


![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)

